N-[(4-Nitrophenyl)carbamoylmethyl]benzamide
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Overview
Description
N-[(4-Nitrophenyl)carbamoylmethyl]benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a carbamoylmethyl group attached to a 4-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)carbamoylmethyl]benzamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with a carbamoylating agent, such as carbamoyl chloride, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Nitrophenyl)carbamoylmethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 4-Aminophenylcarbamoylmethylbenzamide.
Reduction: 4-Hydroxyphenylcarbamoylmethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Nitrophenyl)carbamoylmethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Nitrophenyl)carbamoylmethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Nitrophenyl)amino]methylbenzamide
- N-(2-(4-Nitrophenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
Uniqueness
N-[(4-Nitrophenyl)carbamoylmethyl]benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its nitro group provides versatility in chemical reactions, making it a valuable compound for various applications .
Properties
CAS No. |
34329-59-4 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[2-(4-nitroanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-16-15(20)11-4-2-1-3-5-11)17-12-6-8-13(9-7-12)18(21)22/h1-9H,10H2,(H,16,20)(H,17,19) |
InChI Key |
PELHNBZVKBQEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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